Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate
Overview
Description
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring, an oxazole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which can be synthesized using the van Leusen oxazole synthesis method. This involves the reaction of tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes in ionic liquids .
The pyrrolidine ring is then introduced through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound. The final step involves the coupling of the oxazole and pyrrolidine rings with the cyclohexane carboxylate moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is unique due to its combination of an oxazole ring, a pyrrolidine ring, and a cyclohexane carboxylate moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 4-[[[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]amino]methyl]cyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-3-25-18(23)15-8-6-14(7-9-15)12-20-19(24)22-10-4-5-16(22)17-11-13(2)21-26-17/h11,14-16H,3-10,12H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHCKMUTTLDHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)N2CCCC2C3=CC(=NO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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